

TP-110: A Neuroprotective Agent Targeting Mitochondrial Dynamics

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Compound of Interest

Compound Name: TP-110

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An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the investigational neuroprotective agent **TP-110** (also referred to as P110), a seven-amino acid peptide inhibitor of mitochondrial fission. The document consolidates key findings from preclinical studies, detailing its mechanism of action, quantitative effects on molecular markers, and the experimental protocols utilized in its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics for neurodegenerative diseases.

Core Mechanism of Action: Inhibition of Mitochondrial Fission

TP-110 exerts its neuroprotective effects by selectively inhibiting the interaction between Dynamin-related protein 1 (Drp1) and Mitochondrial fission 1 protein (Fis1).^{[1][2][3]} Under conditions of cellular stress, Drp1 is recruited from the cytosol to the outer mitochondrial membrane, where it interacts with adaptor proteins like Fis1 to mediate mitochondrial fission.^[3] Excessive mitochondrial fission is a key pathological feature in several neurodegenerative diseases, leading to mitochondrial dysfunction, increased production of reactive oxygen species (ROS), and ultimately, neuronal cell death.^{[1][2]} **TP-110** specifically disrupts the Drp1-Fis1 interaction, thereby attenuating pathological mitochondrial fragmentation without affecting basal mitochondrial fission necessary for cellular homeostasis.^{[2][4]}

Quantitative Data Presentation

The following tables summarize the quantitative effects of **TP-110** treatment on various molecular and cellular parameters in human SH-SY5Y neuroblastoma cells, a widely used in vitro model for neuronal studies.[\[1\]](#)[\[5\]](#)

Table 1: Effect of **TP-110** on Gene Expression Involved in Alzheimer's Disease Pathology and Neuroprotection[\[5\]](#)

Gene	Treatment (24h)	Fold Change (mRNA level vs. Control)	Significance (p- value)
APP	1 µM TP-110	~1.5	< 0.05
10 µM TP-110	No significant change	-	
BACE1	1 µM TP-110	~1.8	< 0.05
10 µM TP-110	~2.0	< 0.01	
Synaptophysin	1 µM TP-110	~1.7	< 0.05
10 µM TP-110	~2.2	< 0.001	
LRP1	1 µM TP-110	~1.6	< 0.05
10 µM TP-110	~2.0	< 0.01	
TFAM	1 µM TP-110	~1.8	< 0.01
10 µM TP-110	~2.5	< 0.0001	
NRF1	1 µM TP-110	~1.7	< 0.01
10 µM TP-110	~2.3	< 0.0001	

Table 2: Effect of **TP-110** on Protein Levels Involved in Alzheimer's Disease Pathology[\[5\]](#)

Protein	Treatment (48h)	Fold Change (Protein level vs. Control)	Significance (p- value)
APP	10 μ M TP-110	~0.6	< 0.01
BACE1	10 μ M TP-110	~0.5	< 0.001
ADAM10	10 μ M TP-110	~1.8	< 0.05
Klotho	10 μ M TP-110	~2.0	< 0.01

Table 3: Effect of **TP-110** on Mitochondrial Function and Oxidative Stress[5]

Parameter	Treatment (24h)	Fold Change (vs. Control)	Significance (p- value)
Intracellular ROS	1 μ M TP-110	~0.7	< 0.05
10 μ M TP-110	~0.5	< 0.0001	
Mitochondrial ROS	1 μ M TP-110	~0.8	< 0.05
10 μ M TP-110	~0.6	< 0.001	
Active Mitochondria	1 μ M TP-110	~1.5	< 0.01
10 μ M TP-110	~2.0	< 0.0001	
Mitochondrial Area	1 μ M TP-110	~1.4	< 0.05
10 μ M TP-110	~1.8	< 0.01	

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of **TP-110**.

Cell Culture and TP-110 Treatment[1]

- Cell Line: Human neuroblastoma SH-SY5Y cells.

- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- **TP-110 Treatment:** Cells were seeded at a density of 5×10^5 cells/mL. After 72 hours, the medium was replaced with fresh medium containing **TP-110** at final concentrations of 1 μ M and 10 μ M. Cells were incubated for 24 or 48 hours depending on the specific experiment.

Real-Time Quantitative PCR (RT-qPCR)[5][6][7]

- RNA Isolation: Total RNA was extracted from SH-SY5Y cells using TRIzol reagent according to the manufacturer's instructions.
- cDNA Synthesis: First-strand cDNA was synthesized from total RNA using a High-Capacity cDNA Reverse Transcription Kit.
- qPCR Reaction: qPCR was performed using PowerUp™ SYBR™ Green Master Mix on a real-time PCR system. The reaction mixture typically contained 10 μ L of SYBR Green master mix, 1 μ L of each forward and reverse primer (10 μ M), 2 μ L of cDNA, and nuclease-free water to a final volume of 20 μ L.
- Thermal Cycling Conditions: A typical protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
- Data Analysis: The relative gene expression was calculated using the $2^{-\Delta\Delta C_t}$ method, with GAPDH used as the internal control for normalization.

Western Blot Analysis[5][8][9]

- Protein Extraction: Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.
- SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 μ g) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

- Immunoblotting: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis was performed using image analysis software, with β -actin used as a loading control.

Measurement of Reactive Oxygen Species (ROS)[5][10][11]

- Intracellular ROS: Cells were incubated with 10 μ M 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.
- Mitochondrial ROS: Cells were incubated with 5 μ M MitoSOX™ Red mitochondrial superoxide indicator for 10 minutes at 37°C.
- Analysis: The fluorescence intensity was measured using a fluorescence microscope or a microplate reader. For microscopy, images were captured and the mean fluorescence intensity per cell was quantified using ImageJ software.

Assessment of Mitochondrial Membrane Potential ($\Delta\Psi_m$)[2][5][12]

- Staining: Cells were incubated with 2 μ M JC-1 dye for 30 minutes at 37°C.
- Analysis: The fluorescence was measured using a fluorescence microscope or flow cytometer. In healthy cells with high $\Delta\Psi_m$, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low $\Delta\Psi_m$, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.

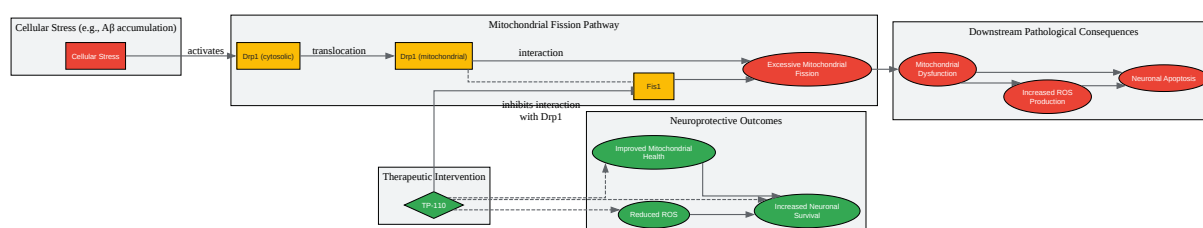
Co-immunoprecipitation (Co-IP)[2][13][14]

- Cell Lysis: Cells were lysed in a non-denaturing lysis buffer containing protease inhibitors.

- **Immunoprecipitation:** The cell lysate was pre-cleared with protein A/G agarose beads and then incubated with a primary antibody against the target protein (e.g., anti-Fis1) overnight at 4°C. Protein A/G agarose beads were then added to capture the antibody-protein complexes.
- **Washing and Elution:** The beads were washed several times with lysis buffer to remove non-specific binding proteins. The bound proteins were then eluted from the beads by boiling in SDS-PAGE sample buffer.
- **Western Blot Analysis:** The eluted proteins were analyzed by Western blotting using an antibody against the interacting protein (e.g., anti-Drp1).

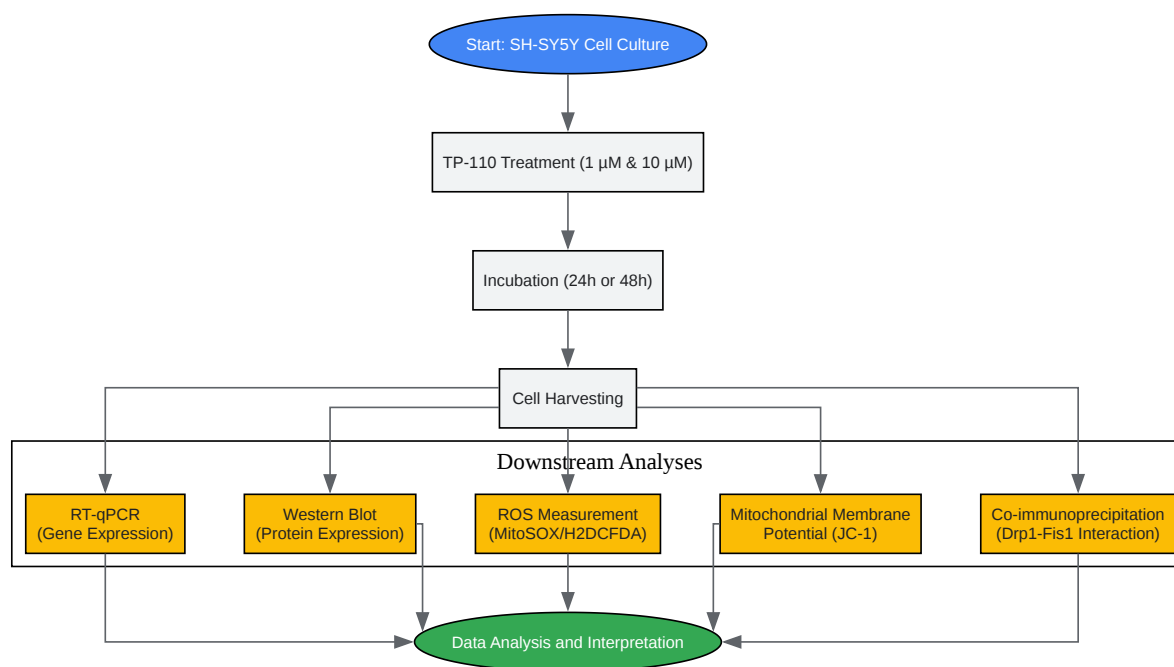
Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by **TP-110** and a general experimental workflow for its evaluation.



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Caption: **TP-110** Mechanism of Action.



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Caption: Experimental Workflow for **TP-110** Evaluation.

Conclusion and Future Directions

TP-110 represents a promising neuroprotective agent with a well-defined mechanism of action targeting pathological mitochondrial fission. Preclinical data strongly suggest its potential in mitigating key aspects of neurodegenerative pathologies, including amyloid-beta-related processes, oxidative stress, and mitochondrial dysfunction. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of **TP-110** and other modulators of mitochondrial dynamics.

Future research should focus on obtaining more detailed quantitative data, including dose-response curves and time-course studies, to further refine the therapeutic window of **TP-110**. In vivo studies in relevant animal models of neurodegenerative diseases are crucial to assess its pharmacokinetic properties, blood-brain barrier penetration, and long-term efficacy and safety. Ultimately, these efforts will be instrumental in advancing **TP-110** towards clinical development as a novel therapeutic for diseases such as Alzheimer's and other neurodegenerative disorders.

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Email: info@benchchem.com